

A Strategy for Synthesizing Zafirlukast-13C d6

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Compound Focus: Zafirlukast-13C,d6

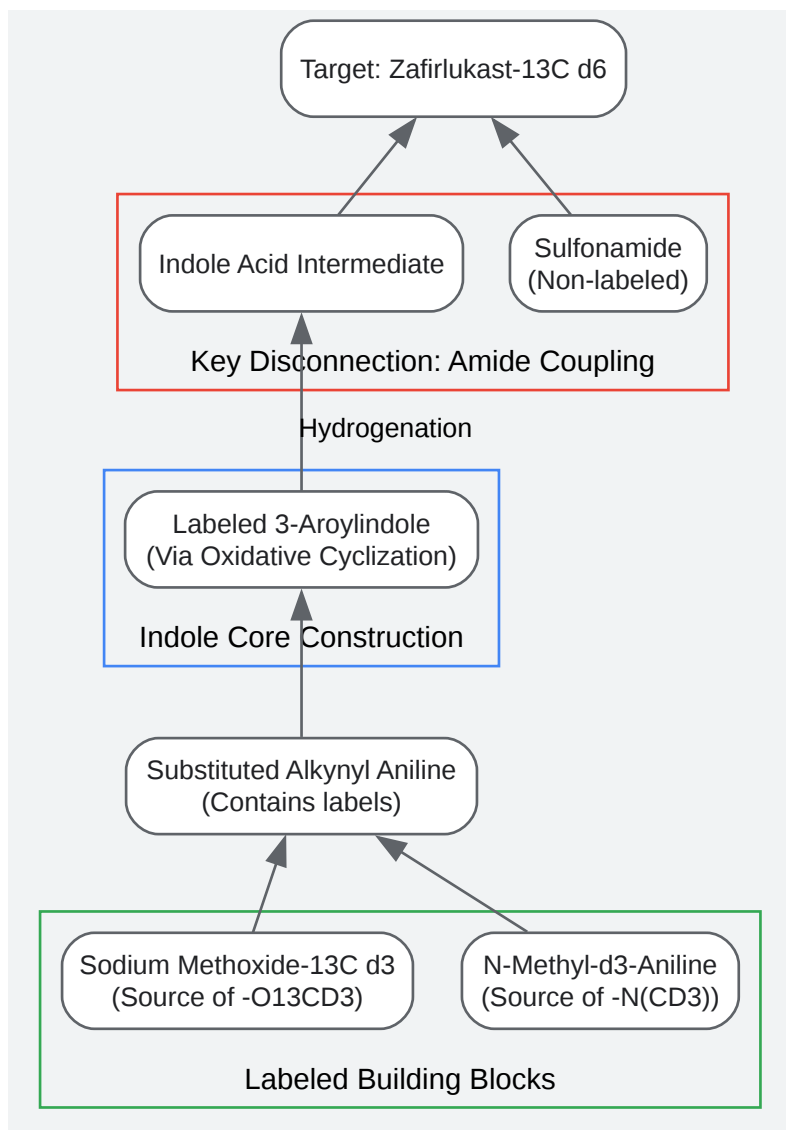
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The synthesis of a stable isotope-labeled compound like **Zafirlukast-13C d6** typically involves adapting the pathway of the non-labeled drug by introducing the isotopic labels (Carbon-13 and Deuterium) at specific, strategic points in the synthesis. The most efficient approach is to use commercially available **13C and deuterium-labeled starting materials** or reagents in the final steps of the synthesis [1] [2].

The core structure of Zafirlukast is built around a substituted indole. A modern and efficient synthesis of this key indole intermediate, published in 2018, uses a transition-metal-free oxidative cyclization as a key step [3]. The structure of Zafirlukast-13C d6 indicates that the labels are likely located on the methoxy group (-O¹³CD₃) of the left-hand benzoyl moiety and on the N-methyl group (-N(CD₃)) of the central indole [1] [2]. Therefore, the synthesis would involve using **sodium methoxide-13C d3** and **N-methyl-d3-aniline** as labeled building blocks.

The diagram below outlines this conceptual retrosynthetic analysis and the forward synthesis strategy.



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Diagram illustrating the retrosynthetic strategy and key steps for building the Zafirlukast-13C d6 molecule from labeled precursors. (Diagram generated based on synthesis strategy from [3] and label placement from [1] [2])

Detailed Experimental Protocol

The following table outlines the key steps of the synthesis, adapted from the published route for non-labeled Zafirlukast [3].

Step	Description	Key Reaction Conditions	Purpose & Notes
1	Synthesis of Labeled Alkynyl Aniline	Sonogashira coupling, desilylation, second Sonogashira coupling; Palladium catalyst, K ₂ CO ₃ [3].	One-pot, three-step process to construct the biaryl alkyne 5f using the labeled aniline building block.
2	Oxidative Cyclization to Form Labeled 3-Aroylindole (6f)	Na₂S₂O₈ (3.0 equiv), DMSO, 80°C, 4-5 hours, N ₂ atmosphere [3].	Key step: Transition-metal-free sp ³ C–H activation to form the indole core. Yield: 88% .
3	Hydrogenation to Indole Acid (8)	Pd/C , H ₂ gas, acidic workup [3].	Reduces the aroyl ketone to a methylene group. Yield: 76% .
4	Amide Coupling with Sulfonamide (to 9)	Sulfonamide 11 , ZnCl₂ catalyst [3].	Forms the sulfonamide linkage. Yield: 92% .
5	Nitro Group Reduction	Ra-Ni , H ₂ atmosphere, EtOAc [3].	Reduces the -NO ₂ group to -NH ₂ . Yield: ~99% .
6	Carbamate Formation (to Zafirlukast-13C d6)	Cyclopentyl chloroformate 12 , N-methylmorpholine [3].	Final step to form the carbamate. Yield: 89% .

Optimization and Characterization Data

The oxidative cyclization step is critical. The table below shows the optimization data for this reaction, which is directly applicable to the synthesis of the labeled intermediate [3].

Entry	Na ₂ S ₂ O ₈ (equiv)	Time (h)	Yield of 6a (%)
7	2.0	4	63
8	2.5	4	68
9 (Optimal)	3.0	5	75
10	4.0	4	48

Overall Yield & Efficiency: This 6-step process achieves the target molecule in an **overall yield of 28%** with a total turnaround time of approximately **28 hours** [3].

Characterization: The final product, Zafirlukast-13C d6, should be characterized to confirm its structure and isotopic purity. The key techniques are:

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR to confirm the structure and location of labels.
- **Mass Spectrometry:** High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight of **582.70 g/mol** [1] and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis.

Research and Application Context

- **Primary Use:** Zafirlukast-13C d6 is intended **For research use only** and is not for human consumption [1]. Its primary application is as an **internal standard** in quantitative bioanalysis using techniques like LC-MS, where it helps to correct for variability in sample preparation and instrument analysis [1].
- **Pharmacological Background:** The parent drug, Zafirlukast, is a potent, orally active **leukotriene D4 (LTD4) receptor antagonist** used for the chronic treatment of asthma [4] [5] [6]. It works by blocking the action of inflammatory molecules called cysteinyl leukotrienes [7].

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